

Application Notes and Protocols for Gpbar1-IN-3

In Vitro Assays

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Compound of Interest

Compound Name: Gpbar1-IN-3

Cat. No.: B12412328

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These application notes provide a comprehensive overview of the in vitro evaluation of **Gpbar1-IN-3**, a modulator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. The following sections detail the primary signaling pathways of GPBAR1 and provide detailed protocols for assessing the activity of compounds like **Gpbar1-IN-3**.

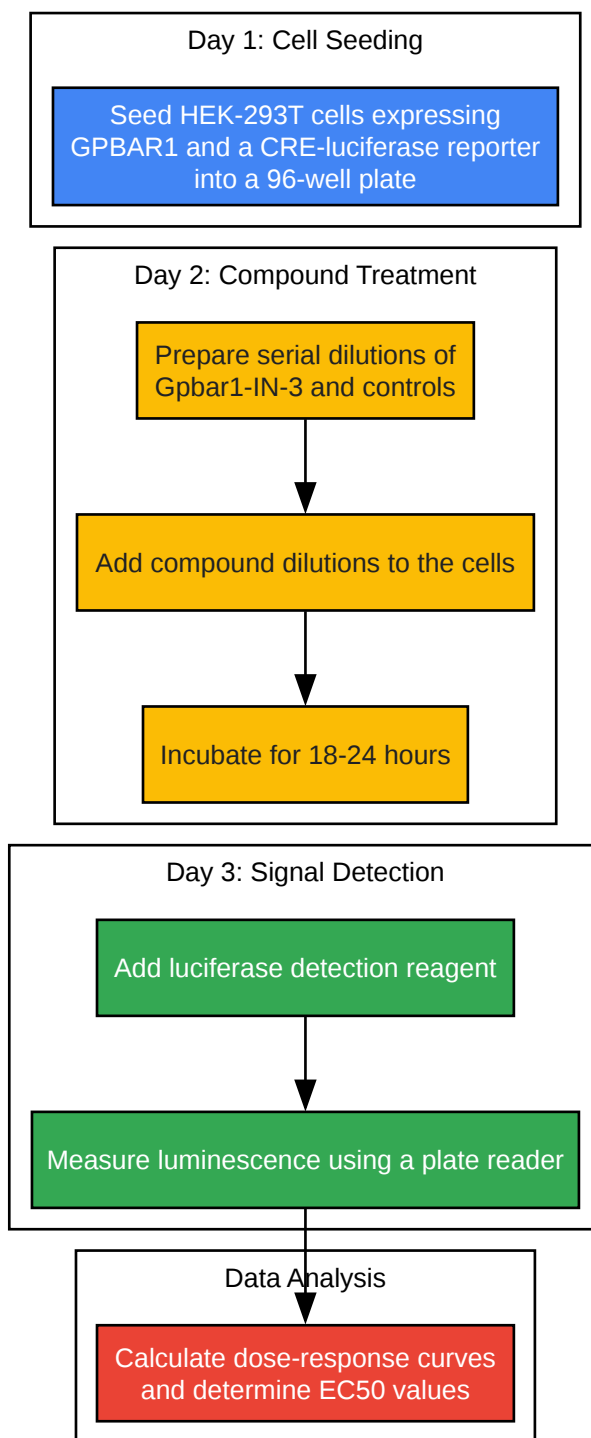
GPBAR1 Signaling Pathways

GPBAR1 is a cell surface receptor for bile acids that is expressed in various tissues, including the liver, intestine, and immune cells.^{[1][2]} Its activation triggers a cascade of intracellular events that play a role in metabolic regulation, inflammation, and cell proliferation.

The primary signaling pathway initiated by GPBAR1 activation involves the coupling to G α s proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).^{[3][4]} The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

Activated PKA can phosphorylate various substrates, including the cAMP-response element-binding protein (CREB), which then modulates the transcription of target genes.^[1] In immune cells like macrophages, GPBAR1 activation and the subsequent rise in cAMP have an immunosuppressive effect by inhibiting the NF- κ B signaling pathway, which reduces the production of pro-inflammatory cytokines. Additionally, GPBAR1 signaling can antagonize the

STAT3 signaling pathway, which is implicated in cell proliferation and migration. In some cellular contexts, GPBAR1 activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), promoting cell proliferation through the ERK1/2 pathway.



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References

- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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